molecular formula C10H12O3 B15173271 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one CAS No. 920531-33-5

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one

Cat. No.: B15173271
CAS No.: 920531-33-5
M. Wt: 180.20 g/mol
InChI Key: BSQKTGUOAKKNOV-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a hydroxyalkynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a suitable alkyne precursor. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the furan-2(5H)-one, followed by the addition of the alkyne under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(3-Oxo-4-methylpent-1-yn-1-yl)furan-2(5H)-one.

    Reduction: 4-(3-Hydroxy-4-methylpent-1-en-1-yl)furan-2(5H)-one or 4-(3-Hydroxy-4-methylpentyl)furan-2(5H)-one.

    Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one: Unique due to its specific substitution pattern on the furan ring.

    4-(3-Hydroxy-4-methylpent-1-yn-1-yl)thiophene-2(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.

    4-(3-Hydroxy-4-methylpent-1-yn-1-yl)pyrrole-2(5H)-one: Contains a pyrrole ring, offering different electronic properties.

Properties

CAS No.

920531-33-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(3-hydroxy-4-methylpent-1-ynyl)-2H-furan-5-one

InChI

InChI=1S/C10H12O3/c1-7(2)9(11)4-3-8-5-10(12)13-6-8/h5,7,9,11H,6H2,1-2H3

InChI Key

BSQKTGUOAKKNOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC1=CC(=O)OC1)O

Origin of Product

United States

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